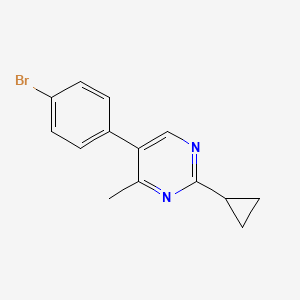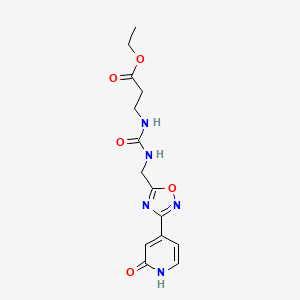![molecular formula C22H14ClFN4O3S B2715038 2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide CAS No. 1226442-88-1](/img/new.no-structure.jpg)
2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide is a synthetic organic compound known for its diverse applications in scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 3-[(methylsulfonyl)amino]phenol: This intermediate is synthesized by reacting 3-aminophenol with methylsulfonyl chloride under basic conditions.
Formation of 3-[(methylsulfonyl)amino]phenoxyacetic acid: The intermediate is then reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.
Coupling with Nicotinamide: The final step involves coupling the phenoxyacetic acid derivative with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group allows for nucleophilic substitution reactions, where nucleophiles replace the methylsulfonylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: Known for their dual antimicrobial and anti-inflammatory activities.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide stands out due to its unique combination of a nicotinamide core and a phenoxy group with a methylsulfonylamino moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1226442-88-1 |
|---|---|
Formule moléculaire |
C22H14ClFN4O3S |
Poids moléculaire |
468.89 |
Nom IUPAC |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H14ClFN4O3S/c23-16-4-2-1-3-15(16)20-25-18(31-26-20)12-27-17-9-10-32-19(17)21(29)28(22(27)30)11-13-5-7-14(24)8-6-13/h1-10H,11-12H2 |
Clé InChI |
FSIFPOFLCGRRIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2714956.png)
![2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2714957.png)
![(E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B2714958.png)

![5-ethyl-7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2714961.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2714964.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2714967.png)

![2-[3-(1-Cyanoethoxy)phenyl]acetic acid](/img/structure/B2714971.png)
![8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714973.png)

![2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2714977.png)
